Ac-phe-lys-OH
Overview
Description
Ac-phe-lys-OH is a dipeptide molecule composed of N-acetylphenylalanine and lysine joined by a peptide bond.
Preparation Methods
Synthetic Routes and Reaction Conditions
A simplified method for preparing N-acetylphenylalanines involves the hydrogenation of the corresponding unsaturated azlactones in an aqueous sodium hydroxide solution with Raney nickel under pressure . This method is practical and yields good results for N-acetyl derivatives of phenylalanine and its analogs .
Industrial Production Methods
While specific industrial production methods for Ac-phe-lys-OH are not widely documented, the general approach involves large-scale synthesis using similar hydrogenation techniques under controlled conditions to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
Ac-phe-lys-OH can undergo various chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents to introduce oxygen into the molecule.
Reduction: Hydrogenation is a common reduction reaction used in the synthesis of N-acetylphenylalanines.
Substitution: This involves replacing one functional group with another, often using specific reagents and catalysts.
Common Reagents and Conditions
Oxidizing Agents: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reducing Agents: Raney nickel is used for hydrogenation reactions.
Catalysts: Various catalysts can be employed depending on the specific reaction, such as palladium on carbon for hydrogenation.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, hydrogenation of unsaturated azlactones yields N-acetyl derivatives of phenylalanine .
Scientific Research Applications
Ac-phe-lys-OH has a wide range of applications in scientific research, including:
Chemistry: It is used as a building block in peptide synthesis and as a reactant in various chemical reactions.
Biology: The compound is studied for its role in protein synthesis and its interactions with enzymes and other biomolecules.
Medicine: Research is ongoing into its potential therapeutic applications, including its use in drug development and as a model compound for studying peptide interactions.
Mechanism of Action
The mechanism of action of Ac-phe-lys-OH involves its interaction with specific molecular targets and pathways. As a dipeptide, it can interact with enzymes and receptors involved in protein synthesis and metabolism. The exact molecular targets and pathways depend on the specific biological context and the presence of other interacting molecules.
Comparison with Similar Compounds
Similar Compounds
N-Acetylphenylalanine: A similar compound with a single amino acid residue.
N-Acetyllysine: Another related compound with a different amino acid residue.
N-Acetylmuramyl-L-alanyld-isoglutamine: A compound with similar structural features and biological activity.
Uniqueness
Ac-phe-lys-OH is unique due to its specific combination of N-acetylphenylalanine and lysine, which imparts distinct physical and chemical properties. Its dipeptide structure allows for unique interactions with enzymes and receptors, making it valuable for various research applications.
Properties
IUPAC Name |
(2S)-2-[[(2S)-2-acetamido-3-phenylpropanoyl]amino]-6-aminohexanoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H25N3O4/c1-12(21)19-15(11-13-7-3-2-4-8-13)16(22)20-14(17(23)24)9-5-6-10-18/h2-4,7-8,14-15H,5-6,9-11,18H2,1H3,(H,19,21)(H,20,22)(H,23,24)/t14-,15-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AVXRNUMVGRLMBL-GJZGRUSLSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC(CC1=CC=CC=C1)C(=O)NC(CCCCN)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)N[C@@H](CC1=CC=CC=C1)C(=O)N[C@@H](CCCCN)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H25N3O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40931667 | |
Record name | N~2~-{1-Hydroxy-2-[(1-hydroxyethylidene)amino]-3-phenylpropylidene}lysine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40931667 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
335.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
14287-21-9 | |
Record name | N-Acetylphenylalanyllysine | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0014287219 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | N~2~-{1-Hydroxy-2-[(1-hydroxyethylidene)amino]-3-phenylpropylidene}lysine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40931667 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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